N-dodecylmethanesulfonamide

Catalog No.
S9047182
CAS No.
79253-28-4
M.F
C13H29NO2S
M. Wt
263.44 g/mol
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N-dodecylmethanesulfonamide

CAS Number

79253-28-4

Product Name

N-dodecylmethanesulfonamide

IUPAC Name

N-dodecylmethanesulfonamide

Molecular Formula

C13H29NO2S

Molecular Weight

263.44 g/mol

InChI

InChI=1S/C13H29NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2,15)16/h14H,3-13H2,1-2H3

InChI Key

IFRSZVJWYIYNAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNS(=O)(=O)C

Chemical Structure and Stereochemistry

N-Dodecylmethanesulfonamide has the molecular formula C₁₃H₂₉NO₂S, consisting of:

  • A methanesulfonamide core (CH₃SO₂NH–)
  • A linear dodecyl chain (C₁₂H₂₅–) bonded to the nitrogen atom.

The structure is represented by the SMILES notation:
CS(=O)(=O)NCCCCCCCCCCCCC

No stereoisomers are reported due to the absence of chiral centers [1] [6]. The sulfonamide group adopts a tetrahedral geometry around sulfur, with rigid S=O bonds contributing to crystallinity [5].

Functional Group Analysis

Key functional groups and their roles:

Functional GroupRole and Properties
Sulfonamide (–SO₂NH–)- Imparts rigidity and hydrogen-bonding capacity (N–H as donor, S=O as acceptor) [5].
- Enhances crystallinity due to planar geometry [5].
Dodecyl chain- Introduces hydrophobicity, reducing water solubility.
- Increases lipophilicity (logP ~6.67) [6].

Physicochemical Characteristics

Solubility and Partition Coefficient

  • Water solubility: Low due to the hydrophobic dodecyl chain. Methanesulfonamide analogs show solubility in alcohols (e.g., 0.12 g/mL in methanol at 25°C) [7].
  • Partition coefficient (logP): Estimated 6.67 for similar dodecyl sulfonamides, indicating high lipid affinity [6].

Melting and Boiling Points

  • Melting point: Not experimentally reported, but sulfonamides with long alkyl chains typically melt between 80–120°C [5] [6].
  • Boiling point: Expected to exceed 300°C due to high molecular weight and intermolecular forces.

Spectroscopic Properties

  • ¹H NMR:
    • δ 0.88 ppm (terminal CH₃ of dodecyl).
    • δ 1.26 ppm (methylene protons, –(CH₂)₁₁–).
    • δ 3.05 ppm (CH₃–SO₂–).
    • δ 5.20 ppm (N–H, broad) [1] [6].
  • IR:
    • S=O asymmetric stretch: 1320–1350 cm⁻¹.
    • S=O symmetric stretch: 1140–1160 cm⁻¹.
    • N–H stretch: 3260–3320 cm⁻¹ [5].
  • UV-Vis: No significant absorption above 210 nm due to lack of conjugation.

Crystallographic Data

No single-crystal X-ray data is available. However, sulfonamides generally form monoclinic or orthorhombic crystals with layered packing [5].

Comparative Analysis with Related Sulfonamides

PropertyN-DodecylmethanesulfonamideN-Methylmethanesulfonamide [3]N-Dodecyl-4-methylbenzenesulfonamide [6]
Molecular FormulaC₁₃H₂₉NO₂SC₂H₇NO₂SC₁₉H₃₃NO₂S
logP~6.670.456.67
Water SolubilityLowHigh (12.3 g/L) [3]Insoluble
Key FeatureAliphatic chainShort alkyl groupAromatic sulfonamide

The dodecyl chain drastically increases hydrophobicity compared to shorter-chain analogs, while aromatic sulfonamides exhibit higher thermal stability [3] [6] [5].

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

263.19190034 g/mol

Monoisotopic Mass

263.19190034 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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